Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound features a complex bicyclic system that integrates both aromatic and aliphatic components within a single molecular framework. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate, reflecting its systematic structural organization. The molecule consists of a benzofuran core where the benzene ring is fused to a furan ring, with the positions 4, 5, 6, and 7 representing a tetrahydro configuration that introduces significant conformational flexibility to the overall structure.
The structural backbone exhibits a characteristic arrangement where the carbonyl group at position 4 creates an electron-deficient center that influences the entire molecular electronic distribution. The methyl ester functionality at position 3 provides additional steric and electronic effects that contribute to the compound's overall stability and reactivity profile. The systematic name reflects the presence of the ketone functionality at the 4-position, which is crucial for understanding the compound's chemical behavior and interaction patterns. The tetrahydro designation indicates the saturation of the carbocyclic portion, distinguishing this compound from its fully aromatic counterparts and contributing to its unique three-dimensional geometry.
The molecular connectivity follows a specific pattern where the furan oxygen atom participates in the aromatic system while maintaining the heterocyclic character essential for the compound's classification. The International Union of Pure and Applied Chemistry nomenclature system assigns specific positional numbers that correspond to the systematic arrangement of atoms within the bicyclic framework, ensuring precise identification and communication within the scientific community. The structural representation using Simplified Molecular Input Line Entry System notation is recorded as COC(=O)C1=COC2=C1C(=O)CCC2, providing a linear textual description of the molecular connectivity.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound reveals significant conformational characteristics that distinguish it from other heterocyclic compounds. The three-dimensional structural determination shows that the tetrahydropyridine ring adopts a distorted envelope conformation, which has been characterized through X-ray crystallography studies of related tetrahydrobenzofuran derivatives. This conformational preference results from the inherent flexibility of the saturated carbocyclic portion and the stereoelectronic effects imposed by the carbonyl functionality at position 4.
The crystal packing arrangements demonstrate intermolecular interactions that contribute to the overall stability of the solid-state structure. Studies on related benzofuran derivatives have shown that molecules tend to display flattened herringbone arrangements in crystalline form, with stacking molecules slipped in both lengthwise and widthwise directions. These packing patterns are stabilized by π-π interactions with centroid-to-centroid distances typically ranging around 3.66 Angstroms, indicating significant intermolecular orbital overlap that contributes to crystal stability.
Conformational analysis reveals that the bicycle system exhibits restricted rotation around the C-C bonds connecting the saturated and aromatic portions of the molecule. The envelope conformation of the tetrahydro ring system creates distinct equatorial and axial orientations for substituents, which directly influence the compound's physical properties and chemical reactivity. The carbonyl group at position 4 adopts a specific orientation that minimizes steric interactions while maximizing electronic stabilization through conjugation with the adjacent aromatic system.
The dihedral angles between the furan ring and the carbocyclic portion provide crucial information about the molecular geometry and its influence on intermolecular interactions. Crystallographic data for similar compounds indicate that these dihedral angles are typically constrained within specific ranges due to the bicyclic nature of the system, resulting in relatively rigid molecular geometries that affect both solid-state packing and solution-phase behavior.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides comprehensive information about its electronic structure and molecular dynamics. Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns that reflect the unique electronic environment created by the bicyclic heterocyclic framework. Carbon-13 Nuclear Magnetic Resonance studies of related tetrahydrobenzofuran derivatives show characteristic resonances at approximately 195.0 parts per million for carbonyl carbon atoms, 177.3 parts per million for ester carbonyl groups, and 171.0 parts per million for aromatic carbon centers.
Proton Nuclear Magnetic Resonance analysis demonstrates the characteristic splitting patterns associated with the tetrahydro ring system, where methylene protons exhibit complex multipicity due to conformational effects and coupling interactions. The aromatic proton on the furan ring typically appears as a singlet around 7.31 parts per million, while the methyl ester protons resonate as a sharp singlet near 3.48 parts per million. The aliphatic protons of the tetrahydro ring system appear as complex multiplets in the region between 1.69 and 2.51 parts per million, reflecting the conformational constraints imposed by the bicyclic structure.
Infrared spectroscopy provides crucial information about the functional group characteristics and intermolecular interactions. The carbonyl stretching frequencies appear as distinct absorption bands, with the ketone carbonyl typically observed around 1672 wavenumbers and the ester carbonyl near 1769 wavenumbers. These frequencies reflect the electronic environment and conjugation effects within the molecular framework. Additional characteristic absorptions include carbon-hydrogen stretching vibrations around 2936 and 2821 wavenumbers, and various carbon-carbon and carbon-oxygen stretching modes in the fingerprint region.
Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the aromatic benzofuran chromophore and the extended conjugation involving the carbonyl functionalities. The absorption spectrum typically exhibits bands corresponding to π-π* transitions of the aromatic system and n-π* transitions associated with the carbonyl groups. The specific wavelengths and extinction coefficients provide information about the electronic structure and potential photochemical behavior of the compound.
Comparative Analysis with Tetrahydrobenzofuran Derivatives
Comparative structural analysis of this compound with related tetrahydrobenzofuran derivatives reveals important structure-activity relationships and conformational preferences within this class of heterocyclic compounds. Studies comparing various substituted tetrahydrobenzofuran derivatives demonstrate that the position and nature of substituents significantly influence both molecular geometry and spectroscopic properties. The 4-oxo substitution pattern creates distinct electronic characteristics compared to compounds bearing hydroxyl, methoxy, or acetoxy groups at the same position.
Examination of related compounds such as 2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid shows similar bicyclic frameworks but different ester versus acid functionalities that affect intermolecular hydrogen bonding patterns and crystal packing arrangements. The methyl ester group in the target compound provides different steric and electronic properties compared to the free carboxylic acid, resulting in altered solubility characteristics and chemical reactivity profiles.
Comparative Nuclear Magnetic Resonance analysis reveals that the chemical shift patterns for methylene protons in the tetrahydro ring system are remarkably consistent across different derivatives, suggesting similar conformational preferences regardless of substitution patterns. However, the aromatic region shows significant variations depending on the electronic effects of substituents, with electron-withdrawing groups causing downfield shifts and electron-donating groups producing upfield shifts relative to unsubstituted derivatives.
The synthesis methodologies for tetrahydrobenzofuran derivatives demonstrate common strategic approaches, including cascade cyclization reactions and Paal-Knorr cyclization procedures that effectively construct the bicyclic framework. These synthetic routes often involve silyloxyallyl cation intermediates and require specific acidic conditions to promote the cyclization step, indicating shared mechanistic pathways across the derivative family. The comparative analysis also reveals that substitution patterns at different positions create varying degrees of conformational restriction, with 4-oxo derivatives showing particularly rigid geometries due to the planarizing effect of the carbonyl group.
Table 1: Comparative Spectroscopic Data for Tetrahydrobenzofuran Derivatives
| Compound | Carbon-13 Nuclear Magnetic Resonance Carbonyl (parts per million) | Proton Nuclear Magnetic Resonance Aromatic (parts per million) | Infrared Carbonyl (wavenumbers) |
|---|---|---|---|
| This compound | 195.0, 177.3 | 7.31 | 1672, 1769 |
| 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde | 195.0, 177.3 | 9.75 | 1773, 1669 |
| 4-oxo-3-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carbaldehyde | 193.2, 177.9 | 9.50 | 1769, 1672 |
Properties
IUPAC Name |
methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPFGJZTCKZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C1C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467598 | |
| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82584-78-9 | |
| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Cyclization Method
The most commonly reported synthetic route involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base. This reaction forms an intermediate benzofuran derivative, which is subsequently methylated to yield methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.
- Step 1: Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate under basic conditions.
- Step 2: Intramolecular cyclization to form the tetrahydrobenzofuran ring.
- Step 3: Methylation of the carboxyl group to form the methyl ester.
This method is favored for its straightforward approach and relatively mild reaction conditions.
Alternative Cyclization Approaches
Other synthetic strategies include the use of potassium 3-ketocyclohex-1-enolate intermediates derived from resorcinol or related phenolic compounds, which then undergo cyclization with ethyl bromopyruvate under alkaline conditions. Although this method is more commonly applied to related benzofuran derivatives, it provides insight into alternative cyclization pathways that could be adapted for this compound synthesis.
Industrial Production Methods
Industrial-scale synthesis typically adapts the classical cyclization and methylation route but optimizes it for large-scale production. Key features include:
- Continuous flow reactors: These allow precise control over reaction parameters, improving yield and reproducibility.
- Automated systems: Facilitate consistent reaction conditions and reduce manual intervention.
- Purification techniques: Recrystallization and chromatographic methods are employed to achieve high purity of the final product.
Preparation Data and Solution Formulation
A detailed stock solution preparation table is available for this compound, which is useful for research and formulation purposes:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 5.1496 | 1.0299 | 0.515 |
| 5 | 25.748 | 5.1496 | 2.5748 |
| 10 | 51.496 | 10.2992 | 5.1496 |
This table assists in preparing precise molar solutions for experimental use, ensuring reproducibility and accuracy in biological or chemical assays.
Research Findings on Preparation Efficiency and Purity
- Yield Optimization: Use of continuous flow reactors in industrial settings has been shown to increase yield by maintaining optimal temperature and reaction time, minimizing side reactions.
- Purity Enhancement: Recrystallization from suitable solvents and chromatographic purification are standard to remove impurities and by-products, achieving purity levels suitable for pharmaceutical research.
- Solubility and Formulation: The compound’s solubility in DMSO and other co-solvents has been characterized, with protocols for preparing clear in vivo formulations involving sequential addition of solvents such as PEG300, Tween 80, and water to maintain solution clarity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Scale | Notes |
|---|---|---|---|---|
| Cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate | 2-hydroxybenzaldehyde, ethyl acetoacetate, base | Mild base, controlled temperature | Lab and industrial | Followed by methylation step |
| Cyclization via potassium 3-ketocyclohex-1-enolate intermediate | Resorcinol, KOH, ethyl bromopyruvate | Alkaline conditions, acidification | Lab scale | Alternative route, less common |
| Industrial continuous flow synthesis | Same as classical route | Continuous flow reactors | Large scale | Enhanced yield and purity |
| Purification | Recrystallization, chromatography | Solvent-dependent | All scales | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have indicated that derivatives of methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate exhibit promising antitumor properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the synthesis of various analogs that demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis through the modulation of specific signaling pathways .
2. Antimicrobial Properties
This compound has also shown efficacy as an antimicrobial agent. A study investigated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound possesses significant antibacterial activity, making it a candidate for further development in antibiotic therapies .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations that can lead to the development of more complex molecules. For example, it can be used in the synthesis of novel heterocyclic compounds which are valuable in pharmaceutical applications .
2. Diels-Alder Reactions
The compound's reactivity makes it suitable for Diels-Alder reactions, a fundamental method in synthetic organic chemistry for forming six-membered rings. This application is particularly relevant in the synthesis of natural products and complex organic molecules .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Research
A series of methyl 4-oxo derivatives were synthesized and tested for antitumor activity against human breast cancer cells. The study revealed that certain modifications to the structure enhanced cytotoxicity significantly compared to the parent compound .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Tetrahydrobenzofuran Carboxylic Acid Derivatives
The methyl ester and its carboxylic acid analog share structural similarities but differ in physicochemical properties:
The ester form is advantageous in synthetic workflows due to its stability under acidic/basic conditions compared to the free acid .
Pharmaceutical Compounds with Tetrahydro-oxo Moieties
Darapladib (CAS 356057-34-6)
Compound from RCSB PDB Entry 8OA
- Structure : Contains a cyclopenta[d]pyrimidin-2-yl group linked via a thioether to a furan-carboxamide .
- Key Features : Chiral center, aromatic bonds, and a molecular weight exceeding 600 g/mol.
The tetrahydro-oxo motif is critical for bioactivity in these compounds, but additional functional groups in darapladib and 8OA enhance target specificity .
Conformational and Crystallographic Analysis
- Ring Puckering: The tetrahydrobenzofuran core adopts non-planar conformations due to puckering, as described by Cremer and Pople’s coordinates . This influences binding interactions in drug-receptor complexes.
- Hydrogen Bonding: The carboxylic acid form participates in strong hydrogen bonds (e.g., O-H···O), forming stable crystalline networks . The methyl ester lacks H-bond donors, reducing crystal lattice stability compared to the acid .
Biological Activity
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS No. 82584-78-9) is a compound with significant biological activity. This article explores its pharmacological properties, including antibacterial, cytotoxic, and anti-inflammatory effects, supported by recent research findings.
- Molecular Formula : CHO
- Molecular Weight : 194.19 g/mol
- Melting Point : 104–106 °C
1. Antibacterial Activity
Research has indicated that this compound exhibits potent antibacterial properties. A study measuring Minimum Inhibitory Concentration (MIC) values reported effective inhibition against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.3 |
| Escherichia coli | 6.4 |
| Staphylococcus albus | 2.6 |
These findings suggest that this compound could be a valuable candidate for developing new antibacterial agents .
2. Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated using various cancer cell lines. The following table summarizes the IC values observed in different studies:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa (cervical carcinoma) | 2.56 |
| A549 (lung carcinoma) | 30 |
| MCF-7 (breast carcinoma) | 50 |
The compound demonstrated significant cytotoxicity against HeLa cells, indicating its potential as an anticancer agent .
3. Anti-inflammatory Activity
In addition to its antibacterial and cytotoxic effects, this compound has shown anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds within the benzofuran family. For instance:
- Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship of benzofuran derivatives and their efficacy against various cancer cell lines .
- Neuroprotective Effects : Another investigation reported that similar compounds exhibited neuroprotective effects in models of neurodegeneration, further supporting the potential therapeutic applications of benzofuran derivatives .
Q & A
Q. Methodological Insight
- Key Variables : Use LC/MS/MS Orbitrap to monitor intermediates and optimize reaction time/temperature .
- Yield Maximization : Sequential purification via column chromatography or recrystallization is critical for isolating high-purity samples (>95%) .
How can spectroscopic and crystallographic data resolve structural ambiguities in substituted benzofuran derivatives?
Advanced Research Focus
Structural elucidation often requires complementary techniques:
- Spectroscopy : H/C NMR identifies substituent positions (e.g., carbonyl at δ ~170 ppm for ester groups) and ring saturation patterns. IR confirms functional groups (C=O stretch ~1680 cm) .
- Crystallography : SHELX programs refine X-ray diffraction data to resolve stereochemical uncertainties. For example, SHELXL can model disorder in the tetrahydrofuran ring .
Data Contradiction Example
Discrepancies between calculated (DFT) and experimental bond angles may arise from crystal packing effects. Use WinGX or ORTEP-3 to visualize and validate torsion angles .
What strategies are employed to assess the biological activity of this compound, particularly in drug discovery contexts?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorobenzoyl groups) to enhance binding affinity. For example, piperidine derivatives of this scaffold have shown STAT3 inhibition (IC ~45% at 10 μM) .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with analogs like 4-oxo-tetrahydroindole derivatives to identify pharmacophores .
Methodological Note
Docking studies (AutoDock Vina) predict interactions with targets like STAT3 DNA-binding domains. Validate using SPR or ITC for binding kinetics .
How do stability and storage conditions impact the compound’s utility in long-term studies?
Q. Basic Research Focus
- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions or light exposure can reduce purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N) to prevent oxidation. Purity should be re-assayed every 6 months .
What computational tools are effective for modeling the compound’s reactivity and electronic properties?
Q. Advanced Research Focus
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis sets predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .
- MD Simulations : GROMACS models solvation effects on conformation, critical for understanding bioavailability .
How can researchers address discrepancies between experimental and theoretical data in crystallographic refinements?
Q. Advanced Research Focus
- Refinement Protocols : Use SHELXL’s restraints for disordered regions. Compare R-factors across multiple datasets to identify systematic errors .
- Validation Tools : Check for outliers in bond lengths/angles with PLATON or Mercury. Cross-validate with spectroscopic data .
What safety protocols are essential when handling intermediates with hazardous byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
